4,4',4''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzoic acid
Overview
Description
4,4',4''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzoic acid is a complex organic compound characterized by its intricate molecular structure
Mechanism of Action
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating enzymatic activity .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to changes in cellular processes and functions .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 6271±550 °C, a density of 1292±006 g/cm3, and a pKa of 347±010 . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in cell signaling, gene expression, and metabolic activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4',4''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzoic acid typically involves multiple steps, starting with the reaction of 2,4,6-trimethylbenzene-1,3,5-triyl with appropriate reagents to form the tri-methylene bridge
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or halides.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it suitable for creating polymers and other advanced materials.
Biology: In biological research, 4,4',4''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzoic acid may be employed in studying molecular interactions and pathways. It can also serve as a probe for imaging or tracking biological processes.
Medicine: Potential medical applications include its use as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for designing new therapeutic agents.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as high-performance polymers and coatings. Its properties may enhance the durability and functionality of these materials.
Comparison with Similar Compounds
4,4',4''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))triphenol
4,4',4''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tribenzonitrile
4,4',4''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(phenyl)ethanol
Properties
IUPAC Name |
4-[[3,5-bis[(4-carboxyphenoxy)methyl]-2,4,6-trimethylphenyl]methoxy]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30O9/c1-19-28(16-40-25-10-4-22(5-11-25)31(34)35)20(2)30(18-42-27-14-8-24(9-15-27)33(38)39)21(3)29(19)17-41-26-12-6-23(7-13-26)32(36)37/h4-15H,16-18H2,1-3H3,(H,34,35)(H,36,37)(H,38,39) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVPFNWTXATYKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1COC2=CC=C(C=C2)C(=O)O)C)COC3=CC=C(C=C3)C(=O)O)C)COC4=CC=C(C=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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